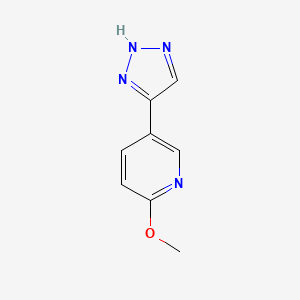
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both methoxy and triazole groups in the molecule imparts unique chemical properties that can be exploited for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-methoxypyridine and an azide derivative.
Click Chemistry: The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Reaction Conditions: The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, in a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities.
化学反応の分析
Types of Reactions
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can be used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Materials Science: The unique chemical properties of the compound make it suitable for use in the development of advanced materials, such as polymers and coordination complexes.
Organic Synthesis: The compound can be used as a versatile intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound’s potential biological activity makes it a valuable tool for studying various biological processes and pathways.
作用機序
The mechanism of action of 2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets. Additionally, the methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.
類似化合物との比較
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine can be compared with other similar compounds, such as:
2-Methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine: This compound has a similar structure but contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring. The different triazole ring can lead to variations in chemical reactivity and biological activity.
2-(1H-1,2,4-Triazol-3-yl)pyridine:
2,6-Bis(1,2,3-triazol-4-yl)pyridine:
The unique combination of the methoxy and 1,2,3-triazole groups in this compound imparts distinct chemical properties that can be exploited for various applications, making it a valuable compound in scientific research.
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
2-methoxy-5-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-3-2-6(4-9-8)7-5-10-12-11-7/h2-5H,1H3,(H,10,11,12) |
InChIキー |
ODFFNSGVCTXBHA-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
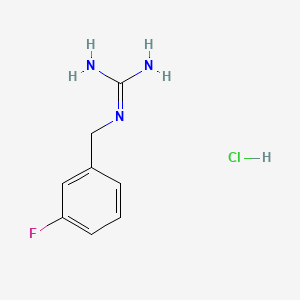
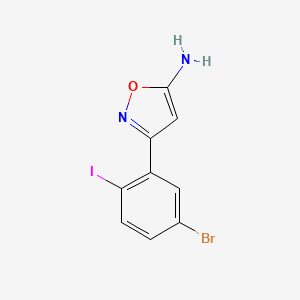
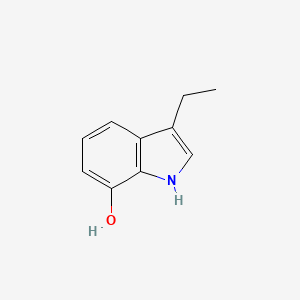
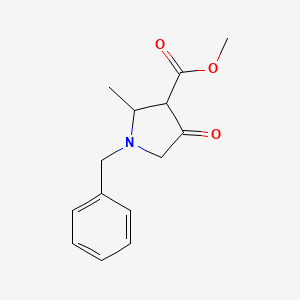
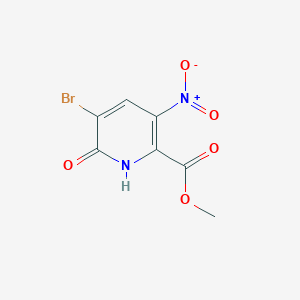
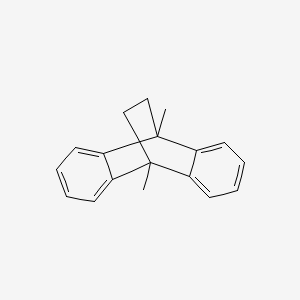
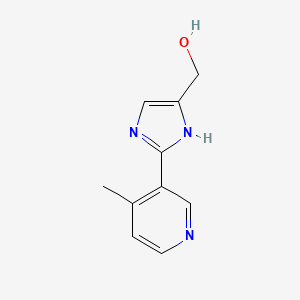
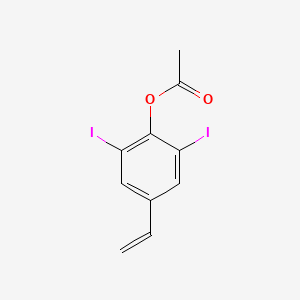
![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)
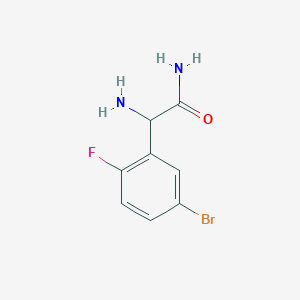
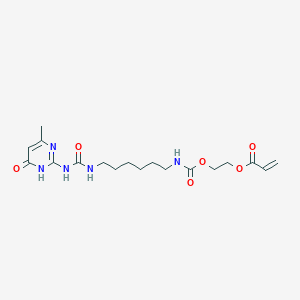
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
